2-(5-Fluoro-2-methyl-1H-inden-3-yl)acetamide
Description
Properties
Molecular Formula |
C12H12FNO |
|---|---|
Molecular Weight |
205.23 g/mol |
IUPAC Name |
2-(6-fluoro-2-methyl-3H-inden-1-yl)acetamide |
InChI |
InChI=1S/C12H12FNO/c1-7-4-8-2-3-9(13)5-11(8)10(7)6-12(14)15/h2-3,5H,4,6H2,1H3,(H2,14,15) |
InChI Key |
YROGZLFRFPJWMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C1)C=CC(=C2)F)CC(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Fluoro-2-methyl-1H-inden-3-yl)acetamide typically involves the following steps:
Starting Material: The synthesis begins with 5-fluoro-2-methylindene.
Acetylation: The indene derivative undergoes acetylation using acetic anhydride in the presence of a catalyst such as sulfuric acid to form 2-(5-fluoro-2-methyl-1H-inden-3-yl)acetic acid.
Amidation: The acetic acid derivative is then converted to the corresponding acetamide through a reaction with ammonia or an amine under appropriate conditions.
Industrial Production Methods
Industrial production of 2-(5-Fluoro-2-methyl-1H-inden-3-yl)acetamide may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques such as crystallization and chromatography ensures the efficient production of high-quality compounds.
Chemical Reactions Analysis
Types of Reactions
2-(5-Fluoro-2-methyl-1H-inden-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
Oxidation: Formation of 2-(5-fluoro-2-methyl-1H-inden-3-yl)acetic acid or ketones.
Reduction: Formation of 2-(5-fluoro-2-methyl-1H-inden-3-yl)ethylamine.
Substitution: Formation of derivatives with various functional groups replacing the fluorine atom.
Scientific Research Applications
2-(5-Fluoro-2-methyl-1H-inden-3-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 2-(5-Fluoro-2-methyl-1H-inden-3-yl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its therapeutic effects.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound’s key structural elements—inden core, fluorine, methyl, and acetamide groups—are compared below with related molecules:
Key Observations :
- Core Structure: Inden vs. indole significantly alters electronic properties.
- Substituents : The 5-fluoro group in the target compound enhances electronegativity and metabolic stability compared to methoxy (electron-donating) in . Chloro substitution in increases lipophilicity but may introduce toxicity risks.
- Acetamide Linkage : The direct attachment of acetamide to the inden core (vs. ethyl-linked acetamide in ) could influence solubility and pharmacokinetics.
Pharmacological Activity of Analogous Compounds
While direct data for the target compound are unavailable, structurally related acetamides exhibit diverse bioactivities:
- Anticancer Activity : Compounds like N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (from ) show potent activity against HCT-116 and MCF-7 cell lines, suggesting that acetamides with aromatic cores and electron-withdrawing groups (e.g., fluoro) may share similar mechanisms.
- Antimicrobial Effects : N2S2-heterocyclic acetamide ligands in demonstrate antibacterial and antifungal properties, highlighting the role of sulfur and nitrogen atoms in bioactivity—a feature absent in the target compound.
- Antihyperglycemic Potential: Indole-3-acetamides (e.g., ) inhibit α-amylase, suggesting that the inden core in the target compound might interact with carbohydrate-metabolizing enzymes.
Biological Activity
2-(5-Fluoro-2-methyl-1H-inden-3-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 2-(5-Fluoro-2-methyl-1H-inden-3-yl)acetamide is C12H12FNO, featuring a fluorine atom at the 5-position and a methyl group at the 2-position of the indene ring, along with an acetamide functional group at the 3-position. The presence of these substituents enhances its stability and lipophilicity, making it a subject of interest in both synthetic chemistry and medicinal applications.
The biological activity of 2-(5-Fluoro-2-methyl-1H-inden-3-yl)acetamide primarily involves its interaction with specific molecular targets such as enzymes or receptors. The fluorine atom enhances the compound's binding affinity and selectivity towards these targets. The acetamide group can form hydrogen bonds with amino acid residues in the active sites of enzymes, potentially leading to inhibition or activation of their function.
Antimicrobial Properties
Research indicates that 2-(5-Fluoro-2-methyl-1H-inden-3-yl)acetamide exhibits notable antimicrobial activity. It has been investigated for its efficacy against various bacterial strains, demonstrating significant inhibitory effects. The minimum inhibitory concentration (MIC) values for some tested strains are summarized in Table 1.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 15 |
| Pseudomonas aeruginosa | 20 |
The compound's mechanism in combating microbial infections may involve disrupting cellular processes or inhibiting key metabolic pathways .
Anticancer Activity
In vitro studies have shown that 2-(5-Fluoro-2-methyl-1H-inden-3-yl)acetamide possesses anticancer properties, particularly against L1210 mouse leukemia cells. The compound exhibited potent inhibition of cell proliferation with IC50 values in the nanomolar range. This activity suggests that it may induce apoptosis or inhibit cell cycle progression through specific molecular pathways .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of several acetamides, including 2-(5-Fluoro-2-methyl-1H-inden-3-yl)acetamide. Results showed that this compound significantly reduced bacterial growth in vitro compared to control groups .
- Cancer Cell Proliferation : In a series of experiments involving L1210 mouse leukemia cells, treatment with varying concentrations of 2-(5-Fluoro-2-methyl-1H-inden-3-yl)acetamide resulted in a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent .
Q & A
Basic: What are the common synthetic routes for 2-(5-Fluoro-2-methyl-1H-inden-3-yl)acetamide, and how can reaction conditions be optimized?
Answer:
Synthesis typically involves multi-step organic reactions, starting with functionalization of the indene core. Key steps include:
- Fluorination and Methylation: Electrophilic substitution or directed metalation to introduce fluorine and methyl groups at positions 5 and 2 of the indene ring .
- Acetamide Formation: Coupling the indene derivative with acetic acid derivatives using carbodiimides (e.g., EDC/HOBt) under anhydrous conditions .
Optimization: - Temperature Control: Maintain 0–5°C during sensitive steps (e.g., acylation) to minimize side reactions.
- Solvent Selection: Use polar aprotic solvents (e.g., DMF) for improved solubility of intermediates .
- Catalysts: Employ palladium catalysts for efficient cross-coupling reactions .
Basic: Which spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?
Answer:
- Nuclear Magnetic Resonance (NMR):
- 1H/13C NMR: Confirm substituent positions via chemical shifts. For example, the methyl group at C2 appears as a singlet (~δ 2.1 ppm in 1H NMR), while fluorine deshields adjacent protons .
- 19F NMR: Detects the fluorine substituent (δ -110 to -120 ppm for aromatic F) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ at m/z calculated for C13H14FNO) .
- X-ray Crystallography: Resolves stereochemistry and bond lengths (using SHELXL for refinement) .
Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR shifts) during structural elucidation?
Answer:
- Multi-Technique Cross-Validation:
- Compare NMR data with computed spectra (DFT calculations) to identify discrepancies in spin-spin coupling or unexpected shifts .
- Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in crowded regions .
- Crystallographic Validation: Single-crystal X-ray diffraction provides unambiguous structural confirmation, addressing ambiguities from solution-state NMR .
- Isotopic Labeling: Introduce deuterium or 13C labels to track specific protons/carbons in complex spectra .
Advanced: What computational methods predict the compound's reactivity and interactions with biological targets?
Answer:
- Density Functional Theory (DFT):
- Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Simulate reaction pathways (e.g., amide bond hydrolysis) using transition-state modeling .
- Molecular Docking:
- Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cyclooxygenase), focusing on fluorine’s role in hydrogen bonding .
- MD Simulations: Assess binding stability in aqueous environments (e.g., GROMACS) over nanosecond timescales .
Advanced: How do substituent variations (e.g., fluorine position) affect the compound’s physicochemical properties?
Answer:
- Electronic Effects:
- Fluorine at C5 increases electron-withdrawing effects, raising the acetamide’s acidity (pKa ~12.5 vs. ~14 for non-fluorinated analogs) .
- Methyl at C2 enhances steric hindrance, reducing rotational freedom of the acetamide group (confirmed by VT-NMR) .
- Solubility and LogP:
- Fluorine improves water solubility (clogP reduced by ~0.5 units) but decreases membrane permeability .
- Substituent comparisons (e.g., Cl vs. F) show fluorine’s superior metabolic stability in vitro .
Advanced: What strategies mitigate by-product formation during large-scale synthesis?
Answer:
- Process Analytical Technology (PAT):
- Use in-line FTIR or Raman spectroscopy to monitor reaction progress and adjust reagent stoichiometry dynamically .
- Purification Techniques:
- Employ flash chromatography (hexane:EtOAc gradients) for intermediates and preparative HPLC (C18 column) for final product purification .
- Catalyst Optimization:
- Switch from homogeneous (e.g., Pd(PPh3)4) to heterogeneous catalysts (e.g., Pd/C) to reduce metal leaching .
Basic: How is the compound’s stability assessed under different storage conditions?
Answer:
- Forced Degradation Studies:
- Expose to heat (40°C), humidity (75% RH), and light (ICH Q1B) for 4 weeks. Monitor decomposition via HPLC-UV .
- Kinetic Analysis:
- Determine activation energy (Ea) using Arrhenius plots for hydrolytic degradation in buffered solutions (pH 1–13) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
